molecular formula C7H8N2O2 B1587909 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole CAS No. 3156-50-1

1-Methyl-2-(2-nitrovinyl)-1h-pyrrole

Cat. No.: B1587909
CAS No.: 3156-50-1
M. Wt: 152.15 g/mol
InChI Key: NHVYARKRYOUKFA-GQCTYLIASA-N
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Description

1-Methyl-2-(2-nitrovinyl)-1h-pyrrole is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochromic Devices : A study by Variş et al. (2006) synthesized a mixture of isomers related to pyrrole, which were used to produce soluble polymers for potential use in electrochromic devices. These polymers showed suitable properties for such applications, demonstrating the relevance of pyrrole derivatives in material science (Variş et al., 2006).

  • 2D Material Synthesis : Avila et al. (2019) utilized 1-methyl-2-pyrrolidone, a solvent related to pyrrole, in the synthesis of 2D transition metal nitroprussides. The study highlighted the role of pyrrole derivatives in creating new materials with potential electronic applications (Avila et al., 2019).

  • Synthesis of Organic Compounds : Anderson (1959) explored the synthesis and nitration of pyrrole 2-nitriles, demonstrating the utility of pyrrole derivatives in organic chemistry and synthesis (Anderson, 1959).

  • Organocatalysis : Singh et al. (2013) researched the use of a pyrrolidine-based catalyst for the asymmetric Michael addition in organic synthesis, showing the relevance of pyrrole derivatives in catalytic processes (Singh et al., 2013).

  • Electron Spin Relaxation : Huang et al. (2016) focused on the synthesis and electron spin relaxation properties of pyrroline nitroxides, which are important in the field of spin labeling and magnetic resonance (Huang et al., 2016).

  • Chemodosimetric Sensors : Hong and Lee (2012) synthesized a calix[4]pyrrole derivative with a nitrovinyl group for use as a cyanide selective chemodosimetric sensor. This study highlights the application of pyrrole derivatives in chemical sensing (Hong & Lee, 2012).

Properties

IUPAC Name

1-methyl-2-[(E)-2-nitroethenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYARKRYOUKFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-50-1
Record name 3156-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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